- Method for preparing biomass surfactant used in oil displacement, China, , ,
Cas no 93-82-3 (Octadecanamide, N,N-bis(2-hydroxyethyl)-)
Octadecanamide, N,N-bis(2-hydroxyethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Octadecanamide,N,N-bis(2-hydroxyethyl)-
- N,N-Bis(2-hydroxyethyl)octadecanamide
- Stearicaciddiethanolamide
- stearic diethanolamide
- N,N-BIS(2-HYDROXYETHYL)STEARAMIDE
- Octadecanamide, N,N-bis(2-hydroxyethyl)-
- C17DEA
- 4V4H07OJB9
- Stearamide DEA
- Stearic acid diethanolamide
- Diethanolamine stearic acid amide
- Stearoyl diethanolamide
- N,N-bis(2-hydroxy-ethyl) stearamide
- C17-coconut fatty acid diethanolamides
- stearic acid diethanol amide, AldrichCPR
- Q27260544
- N,N-Bis(2-hydroxyethyl)octadecanamide (ACI)
- A 4-88
- Alkamide DS-280
- Amisol SDE
- Amisol SDHE
- Clindrol 868
- Cyclomide SD
- Denon 3087
- Denon 3371
- Diethanolamine stearylamide
- Diethanolstearamide
- Electrostripper ES
- Ethox 2984
- Javachem A 4-88
- Lipamide S
- Monamid 718
- N,N-Bis(hydroxyethyl)stearamide
- N,N-Bis(β-hydroxyethyl)stearamide
- N-Stearoyl diethanolamine
- Onyxol 42
- Schercomid ST
- Stearamide diethanolamine
- Stearyldiethanolamide
- Unamide S
- 93-82-3
- STEARIC DIETHANOLAMIDE [II]
- DTXSID4059091
- NS00014103
- EINECS 202-280-1
- XGZOMURMPLSSKQ-UHFFFAOYSA-N
- C17-Coconut diethanolamide
- AKOS037645530
- 65256-28-2
- UNII-4V4H07OJB9
- EN300-19737552
- SCHEMBL225819
- W-109348
- MFCD00083078
- CS-0238555
- AS-61237
- D81489
- Z3300854119
-
- MDL: MFCD00083078
- Inchi: 1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h24-25H,2-21H2,1H3
- InChI Key: XGZOMURMPLSSKQ-UHFFFAOYSA-N
- SMILES: O=C(CCCCCCCCCCCCCCCCC)N(CCO)CCO
Computed Properties
- Exact Mass: 371.339944
- Monoisotopic Mass: 371.339944
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 20
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.8
- XLogP3: 6.8
Experimental Properties
- Density: 0.95
- Boiling Point: 578.1°C at 760 mmHg
- Flash Point: 303.4°C
- PSA: 60.77000
- LogP: 5.06110
Octadecanamide, N,N-bis(2-hydroxyethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N906016-250mg |
N,N-bis(2-hydroxyethyl)stearamide |
93-82-3 | 95% | 250mg |
1,965.60 | 2021-05-17 | |
| Ambeed | A1213404-100mg |
N,N-Bis(2-hydroxyethyl)stearamide |
93-82-3 | 95% | 100mg |
$169.0 | 2025-04-15 | |
| Ambeed | A1213404-250mg |
N,N-Bis(2-hydroxyethyl)stearamide |
93-82-3 | 95% | 250mg |
$253.0 | 2025-04-15 | |
| Ambeed | A1213404-1g |
N,N-Bis(2-hydroxyethyl)stearamide |
93-82-3 | 95% | 1g |
$632.0 | 2025-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC272-50mg |
Octadecanamide, N,N-bis(2-hydroxyethyl)- |
93-82-3 | 95% | 50mg |
786.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC272-200mg |
Octadecanamide, N,N-bis(2-hydroxyethyl)- |
93-82-3 | 95% | 200mg |
1967.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | D754887-100mg |
N,N-bis(2-hydroxyethyl)stearamide |
93-82-3 | 95% | 100mg |
$180 | 2024-06-06 | |
| eNovation Chemicals LLC | D754887-250mg |
N,N-bis(2-hydroxyethyl)stearamide |
93-82-3 | 95% | 250mg |
$265 | 2024-06-06 | |
| eNovation Chemicals LLC | D754887-1g |
N,N-bis(2-hydroxyethyl)stearamide |
93-82-3 | 95% | 1g |
$970 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1227728-1g |
N,N-Bis(2-hydroxyethyl)stearamide |
93-82-3 | 95% | 1g |
$980 | 2024-06-03 |
Octadecanamide, N,N-bis(2-hydroxyethyl)- Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
1.2 Catalysts: Potassium hydroxide ; 80 - 85 °C
- Development and application of stearic acid diethanolamide acrylate ester/styrene/maleic anhydride copolymer as diesel depressant, Jingxi Shiyou Huagong Jinzhan, 2009, 10(3), 21-24
Production Method 12
Production Method 13
Production Method 14
- Oil-soluble molybdenum amine complex and its preparation method, China, , ,
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Octadecanamide, N,N-bis(2-hydroxyethyl)- Raw materials
Octadecanamide, N,N-bis(2-hydroxyethyl)- Preparation Products
Octadecanamide, N,N-bis(2-hydroxyethyl)- Suppliers
Octadecanamide, N,N-bis(2-hydroxyethyl)- Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Octadecanamide, N,N-bis(2-hydroxyethyl)-
Chemical Profile of Octadecanamide, N,N-bis(2-hydroxyethyl) (CAS No. 93-82-3)
Octadecanamide, N,N-bis(2-hydroxyethyl), identified by the chemical compound code CAS No. 93-82-3, is a significant compound in the field of chemical and pharmaceutical research. This amide derivative, characterized by a long hydrocarbon chain and hydrophilic ethylene glycol side chains, has garnered considerable attention due to its versatile applications in drug formulation and biomaterial development.
The molecular structure of Octadecanamide, N,N-bis(2-hydroxyethyl) consists of an octadecyl backbone linked to two hydroxyethyl groups through amide bonds. This configuration imparts a unique balance of lipophilicity and hydrophilicity, making it an excellent candidate for various biomedical applications. The compound's solubility profile, which is influenced by its dual nature, allows for efficient incorporation into both aqueous and lipid-based systems.
In recent years, the pharmaceutical industry has explored the potential of this compound in the development of novel drug delivery systems. Its ability to form stable complexes with hydrophobic drugs while maintaining solubility in water has opened new avenues for targeted therapies. For instance, studies have demonstrated its efficacy in enhancing the bioavailability of poorly soluble medications through self-nanoemulsifying drug delivery systems (SNEDDS).
Moreover, Octadecanamide, N,N-bis(2-hydroxyethyl) has been investigated for its role in tissue engineering and wound healing. The compound's biocompatibility and ability to promote cell adhesion have made it a valuable component in hydrogels and scaffolds designed for regenerative medicine. Research indicates that it can create a conducive microenvironment for cell proliferation, thereby accelerating the healing process.
The compound's amphiphilic nature also makes it suitable for applications in nanotechnology. By forming micelles or liposomes, it can encapsulate active pharmaceutical ingredients (APIs) and improve their delivery efficiency. This property is particularly relevant in the context of oncology, where targeted drug delivery systems are crucial for minimizing side effects and maximizing therapeutic outcomes.
Recent advancements in polymer chemistry have further expanded the utility of Octadecanamide, N,N-bis(2-hydroxyethyl). Researchers have developed novel polymers incorporating this moiety to enhance their mechanical strength and biodegradability. These polymers are being tested in various medical applications, including orthopedics and cardiovascular devices.
The environmental impact of this compound has also been a subject of interest. Studies have shown that it can be biodegraded under certain conditions, reducing potential ecological risks. This characteristic aligns with the growing demand for sustainable materials in pharmaceutical manufacturing.
In conclusion, the multifaceted properties of Octadecanamide, N,N-bis(2-hydroxyethyl) make it a cornerstone in modern chemical and biomedical research. Its applications span from drug delivery to tissue engineering, highlighting its importance as a versatile material. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing healthcare solutions.
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